![molecular formula C34H22N4O2 B15169500 N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] CAS No. 881843-66-9](/img/structure/B15169500.png)
N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]: This compound features a central 1,3-phenylene core linked to two 6-(phenylethynyl)pyridine-2-carboxamide groups, making it a versatile molecule for research and industrial purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] typically involves multi-step organic reactions. One common method includes the coupling of 1,3-phenylenediamine with 6-(phenylethynyl)pyridine-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the process generally involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism by which N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- N,N’-(1,2-Phenylene)bis[2-(2-oxopropyl)selanyl]benzamide
- N,N’-(Disulfanediyldi-2,1-phenylene)di(6’-methylpyridine)-2-carboxamide
Uniqueness: N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] stands out due to its unique structural features, which confer specific chemical and biological properties. Its phenylethynyl groups provide rigidity and electronic properties that are advantageous in various applications .
Propriétés
Numéro CAS |
881843-66-9 |
|---|---|
Formule moléculaire |
C34H22N4O2 |
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
6-(2-phenylethynyl)-N-[3-[[6-(2-phenylethynyl)pyridine-2-carbonyl]amino]phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C34H22N4O2/c39-33(31-18-8-14-27(35-31)22-20-25-10-3-1-4-11-25)37-29-16-7-17-30(24-29)38-34(40)32-19-9-15-28(36-32)23-21-26-12-5-2-6-13-26/h1-19,24H,(H,37,39)(H,38,40) |
Clé InChI |
AABZMCRTWIVZGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=NC(=CC=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CC(=N4)C#CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



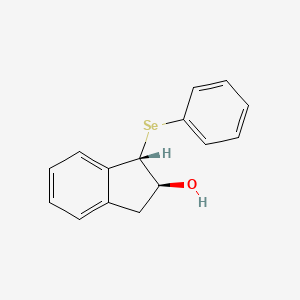
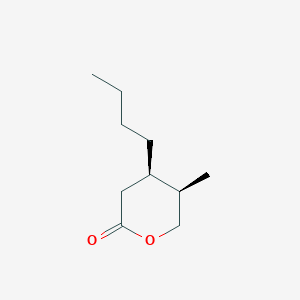
![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)
![(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide](/img/structure/B15169453.png)
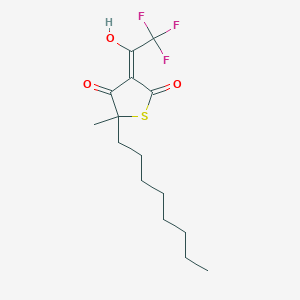
![{4-[(1,4,7,10-Tetraazacyclododecan-1-yl)methyl]phenyl}methanol](/img/structure/B15169469.png)
![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)
![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)
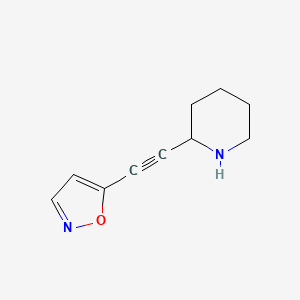
![Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)-](/img/structure/B15169497.png)
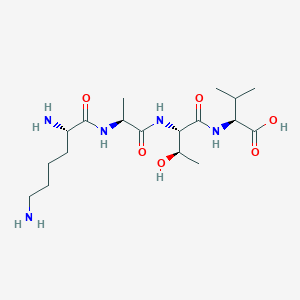
![5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B15169515.png)

